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Executive Summary
Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of

phosphoinositide 3-kinase (PI3Kδ). This enzyme is a critical component of the B-cell receptor

(BCR) signaling pathway, which is frequently dysregulated in B-cell malignancies. By targeting

PI3Kδ, Amdizalisib effectively disrupts downstream signaling cascades, including the AKT

pathway, leading to the inhibition of proliferation and induction of apoptosis in malignant B-cells.

Preclinical and clinical studies have demonstrated its promising antineoplastic activity in

various hematological cancers, particularly relapsed or refractory follicular lymphoma (FL) and

marginal zone lymphoma (MZL). This technical guide provides an in-depth overview of the

antineoplastic properties of Amdizalisib, including its mechanism of action, preclinical and

clinical efficacy, and detailed experimental protocols for its investigation.

Mechanism of Action
Amdizalisib exerts its antineoplastic effects by selectively inhibiting the PI3Kδ isoform, which

is predominantly expressed in hematopoietic cells.[1][2] In normal B-cells, the BCR signaling

pathway is tightly regulated. However, in many B-cell malignancies, this pathway is

constitutively active, promoting cell survival and proliferation.[1]

Upon binding to the B-cell receptor, a signaling cascade involving Lyn and Syk tyrosine kinases

is initiated, leading to the activation of PI3Kδ.[1][3] PI3Kδ then phosphorylates
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phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-

trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream

effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, modulates a

plethora of cellular processes, including cell cycle progression, survival, and metabolism, often

through the mTOR pathway.[4][5]

Amdizalisib, by competitively binding to the ATP-binding site of PI3Kδ, blocks the production

of PIP3.[6] This abrogation of PI3Kδ signaling leads to decreased AKT activation, ultimately

resulting in cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway

for their survival.[7] The high selectivity of Amdizalisib for the δ isoform is designed to

minimize off-target effects on other PI3K isoforms that are crucial for normal cellular functions

in other tissues, potentially leading to a more favorable safety profile compared to pan-PI3K

inhibitors.[8]
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Amdizalisib inhibits the PI3Kδ signaling pathway.

Preclinical Antineoplastic Activity
The antitumor effects of Amdizalisib have been extensively evaluated in a range of preclinical

models, demonstrating potent activity both in vitro and in vivo.
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In Vitro Activity
Amdizalisib has shown potent inhibitory activity against the PI3Kδ enzyme and B-cell

lymphoma cell lines.

Assay Type Target/Cell Line IC50 Value

Biochemical Assay PI3Kδ 0.8 - 3 nM[8]

Cellular Assay B-cell lymphoma cell lines 0.005 - 5 µM[8]

Human Whole Blood Assay PI3Kδ 0.8 - 3 nM[8]

Recombinant Human

p110δ/p85α (Sf21 insect cells)
PI3Kδ 0.3 nM[9]

Amdizalisib exhibits high selectivity for the PI3Kδ isoform, with over 250-fold greater potency

against PI3Kδ compared to other PI3K isoforms.[8]

In Vivo Activity
In vivo studies using xenograft models of B-cell lymphoma have demonstrated significant tumor

growth inhibition with Amdizalisib treatment.

Animal Model Tumor Model Treatment
Tumor Growth
Inhibition (TGI)

Rat
Pharmacodynamics

(PD) study
0.1 mg/kg

Long-lasting and

strong inhibition of B-

cell activation[8]

Further detailed quantitative data on TGI from specific xenograft models were not publicly

available in the searched literature.

Clinical Antineoplastic Activity
Amdizalisib is being investigated in multiple clinical trials for the treatment of relapsed or

refractory hematological malignancies.
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Phase I/Ib Study in Relapsed/Refractory Lymphoma
(NCT03128164 & NCT03786926)
Early-phase studies have evaluated the safety, pharmacokinetics, and preliminary efficacy of

Amdizalisib in patients with relapsed or refractory lymphomas. These studies established a

recommended Phase 2 dose (RP2D) of 30 mg once daily.[10]

Detailed efficacy data such as ORR, CRR, and PFS from these early-phase trials were not fully

available in the public domain at the time of this review.

Phase II Registration Trial in Follicular Lymphoma and
Marginal Zone Lymphoma (NCT04849351)
A pivotal Phase II study was initiated in China to evaluate Amdizalisib as a monotherapy in

patients with relapsed or refractory follicular lymphoma (FL) and marginal zone lymphoma

(MZL).[5]

Indication Number of Patients Primary Endpoint

Relapsed/Refractory Follicular

Lymphoma (FL)
~100

Objective Response Rate

(ORR)[5]

Relapsed/Refractory Marginal

Zone Lymphoma (MZL)
~80

Objective Response Rate

(ORR)[5]

Topline results for the FL cohort were anticipated in the second half of 2023. As of the latest

information, detailed efficacy data from this trial, including ORR, Complete Response Rate

(CRR), and Progression-Free Survival (PFS), have not been fully published. For context, other

PI3K inhibitors have shown efficacy in similar patient populations. For example, in a study of

the PI3Kδ and CK1ε inhibitor umbralisib, the ORR in patients with relapsed or refractory MZL

was 49%, with a 16% CR rate. In patients with relapsed or refractory FL, the ORR was 43%

with a 3% CR rate.[1][11]

Combination Therapies
Preclinical studies suggest that Amdizalisib may have synergistic effects when combined with

other anticancer agents.
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Rituximab: The combination of PI3K inhibitors with the anti-CD20 antibody rituximab has

shown promise in preclinical models of B-cell malignancies, suggesting a potential for

enhanced efficacy.[6][12]

BTK Inhibitors: Dual blockade of the BCR pathway with a PI3Kδ inhibitor like Amdizalisib
and a Bruton's tyrosine kinase (BTK) inhibitor (e.g., ibrutinib, zanubrutinib) is a rational

combination that has shown synergistic effects in preclinical models of aggressive

lymphomas.[9]

Venetoclax: The BCL-2 inhibitor venetoclax has demonstrated synergistic effects with PI3K

inhibitors in preclinical lymphoma models, providing a strong rationale for clinical

investigation of this combination.[13][14]

Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the

antineoplastic activity of Amdizalisib.

Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP,

which is indicative of metabolically active cells.

Materials:

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Opaque-walled multiwell plates (96- or 384-well)

B-cell lymphoma cell lines

Culture medium

Amdizalisib (or other test compounds)

Luminometer

Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://scholars.houstonmethodist.org/en/publications/synergistic-antitumor-effects-of-lenalidomide-and-rituximab-on-ma/
https://pubmed.ncbi.nlm.nih.gov/15447996/
https://www.benchchem.com/product/b10823827?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7132223/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8719063/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12051286/
https://www.benchchem.com/product/b10823827?utm_src=pdf-body
https://www.benchchem.com/product/b10823827?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Plating: Seed B-cell lymphoma cells in opaque-walled 96-well plates at a density of

5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a

5% CO2 incubator.

Compound Treatment: Prepare serial dilutions of Amdizalisib in culture medium. Add the

desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO).

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo®

Substrate to form the CellTiter-Glo® Reagent.

Assay Procedure:

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in

each well (e.g., 100 µL of reagent to 100 µL of medium).

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition: Measure the luminescence using a luminometer.

Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore,

the number of viable cells. Calculate the percentage of cell viability relative to the vehicle

control and determine the IC50 value.

Preparation

Treatment & Incubation Assay Data Analysis

Plate B-cell lymphoma cells
(96-well plate)

Add Amdizalisib to cells

Prepare Amdizalisib dilutions

Incubate for 72 hours Add CellTiter-Glo® Reagent Mix for 2 min (cell lysis) Incubate for 10 min Read Luminescence Calculate IC50
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Workflow for CellTiter-Glo® cell viability assay.

PI3Kδ Kinase Assay (Transcreener® ADP² FP Assay)
This is a fluorescence polarization (FP)-based immunoassay that measures the ADP produced

by the kinase reaction.

Materials:

Transcreener® ADP² FP Assay Kit (BellBrook Labs)

Recombinant human PI3Kδ enzyme

PIP2 substrate

ATP

Amdizalisib (or other test compounds)

384-well plates

Fluorescence polarization plate reader

Protocol:

Compound Preparation: Prepare serial dilutions of Amdizalisib in the appropriate buffer.

Reaction Mixture: Prepare a reaction mixture containing the PI3Kδ enzyme, PIP2 substrate,

and reaction buffer.

Kinase Reaction:

Add the test compound to the wells of a 384-well plate.

Add the enzyme/substrate mixture to initiate the reaction.

Incubate at room temperature for the desired time (e.g., 60 minutes).
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Detection:

Add the ADP Detection Mixture (containing ADP Alexa633 Tracer and ADP² Antibody) to

each well to stop the kinase reaction.

Incubate for 60 minutes at room temperature.

Data Acquisition: Measure the fluorescence polarization on a plate reader.

Data Analysis: The decrease in fluorescence polarization is proportional to the amount of

ADP produced and thus the kinase activity. Calculate the percentage of inhibition relative to

a no-inhibitor control and determine the IC50 value.

B-Cell Activation Analysis by Flow Cytometry
This protocol describes the analysis of B-cell activation markers, such as CD86, using flow

cytometry.

Materials:

Human peripheral blood mononuclear cells (PBMCs)

B-cell stimuli (e.g., anti-IgM, CpG)

Amdizalisib

Fluorochrome-conjugated antibodies (e.g., anti-CD19, anti-CD86)

FACS buffer (e.g., PBS with 2% FBS)

Flow cytometer

Protocol:

Cell Culture and Treatment:

Isolate PBMCs from healthy donor blood.
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Culture the PBMCs and pre-treat with various concentrations of Amdizalisib for 1-2

hours.

Stimulate the B-cells with an appropriate stimulus (e.g., anti-IgM) for 24-48 hours.

Antibody Staining:

Harvest the cells and wash with FACS buffer.

Resuspend the cells in FACS buffer containing fluorochrome-conjugated antibodies

against B-cell surface markers (e.g., CD19 for B-cell identification and CD86 for

activation).

Incubate on ice for 30 minutes in the dark.

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

Data Analysis:

Gate on the CD19-positive B-cell population.

Analyze the expression of CD86 on the B-cells.

Determine the effect of Amdizalisib on the upregulation of CD86 expression following

stimulation.

Lymphoma Patient-Derived Xenograft (PDX) Model
This protocol outlines the establishment and use of a lymphoma PDX model to evaluate the in

vivo efficacy of Amdizalisib.

Materials:

Fresh tumor tissue from a lymphoma patient

Immunocompromised mice (e.g., NOD-scid IL2Rgamma(null) or NSG)
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Surgical tools

Matrigel (optional)

Amdizalisib formulation for oral administration

Calipers for tumor measurement

Protocol:

Tumor Implantation:

Obtain fresh, sterile tumor tissue from a consenting patient.

Mechanically or enzymatically dissociate the tumor tissue to obtain a single-cell

suspension or small tumor fragments.

Subcutaneously implant the tumor cells/fragments (optionally mixed with Matrigel) into the

flank of immunocompromised mice.[1][15]

Tumor Growth Monitoring:

Monitor the mice regularly for tumor formation.

Once tumors are established and reach a palpable size (e.g., 100-200 mm³), measure the

tumor volume using calipers (Volume = 0.5 x Length x Width²).[15]

Treatment:

Randomize the mice into treatment and control groups.

Administer Amdizalisib orally to the treatment group at the desired dose and schedule.

Administer the vehicle control to the control group.

Efficacy Evaluation:

Measure tumor volumes two to three times per week.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/product/b10823827?utm_src=pdf-body
https://www.aacr.org/patients-caregivers/progress-against-cancer/targeting-two-types-of-lymphoma/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8376555/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8376555/
https://www.benchchem.com/product/b10823827?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

histology, biomarker analysis).

Data Analysis:

Plot the mean tumor volume over time for each group.

Calculate the tumor growth inhibition (TGI) percentage.
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Workflow for a lymphoma patient-derived xenograft (PDX) study.
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Conclusion
Amdizalisib is a promising, highly selective PI3Kδ inhibitor with demonstrated antineoplastic

activity in preclinical models and early clinical trials for B-cell malignancies. Its targeted

mechanism of action offers the potential for a favorable efficacy and safety profile. Further

clinical investigation, both as a monotherapy and in combination with other anticancer agents,

is warranted to fully elucidate its therapeutic potential in the treatment of follicular lymphoma,

marginal zone lymphoma, and other hematological cancers. The experimental protocols

detailed in this guide provide a framework for the continued investigation of Amdizalisib and

other novel PI3Kδ inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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